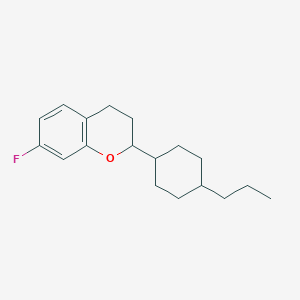
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 7th position of the benzopyran ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 2nd position of the benzopyran ring.
Reduction: Reduction of the double bond in the benzopyran ring to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-2-(4-methylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-ethylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-butylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is unique due to the specific combination of the fluorine atom and the 4-propylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
816451-28-2 |
|---|---|
Fórmula molecular |
C18H25FO |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
7-fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C18H25FO/c1-2-3-13-4-6-14(7-5-13)17-11-9-15-8-10-16(19)12-18(15)20-17/h8,10,12-14,17H,2-7,9,11H2,1H3 |
Clave InChI |
VKVQVRLYHAZPBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC3=C(O2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


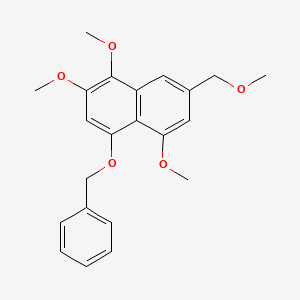
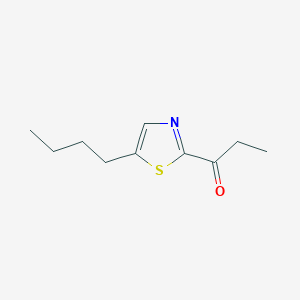
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
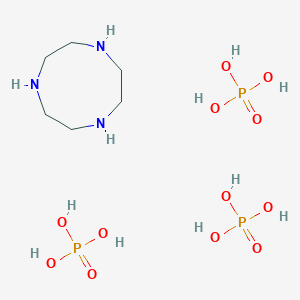
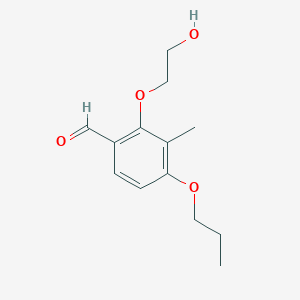
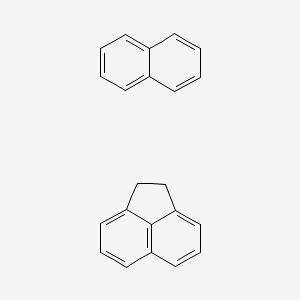
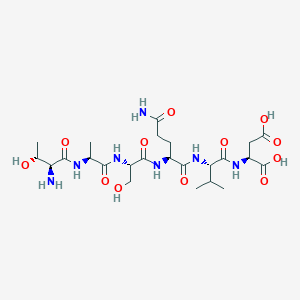
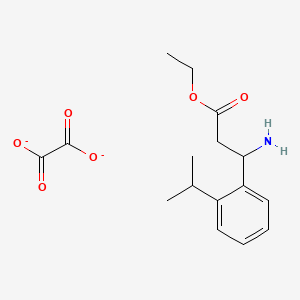
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)



![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
